Tris(3-methylbutyl) borate

Description

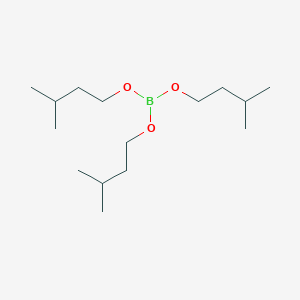

Tris(3-methylbutyl) borate, a borate ester with the formula $ \text{B(OCH}2\text{CH(CH}2\text{CH}3)\text{CH}2\text{)}_3 $, is characterized by its three 3-methylbutyl (isopentyl) alkoxy groups attached to a central boron atom. This compound belongs to the broader class of trialkyl borates, which are widely utilized in organic synthesis, catalysis, and materials science due to their Lewis acidity and ability to stabilize metal complexes.

Properties

CAS No. |

4396-02-5 |

|---|---|

Molecular Formula |

C15H33BO3 |

Molecular Weight |

272.2 g/mol |

IUPAC Name |

tris(3-methylbutyl) borate |

InChI |

InChI=1S/C15H33BO3/c1-13(2)7-10-17-16(18-11-8-14(3)4)19-12-9-15(5)6/h13-15H,7-12H2,1-6H3 |

InChI Key |

HKLUGNQYKGNLDN-UHFFFAOYSA-N |

Canonical SMILES |

B(OCCC(C)C)(OCCC(C)C)OCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(3-methylbutyl) borate can be synthesized through the reaction of boric acid with 3-methylbutanol under controlled conditions. The reaction typically involves heating the mixture to a specific temperature to facilitate the esterification process, resulting in the formation of this compound and water as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation to remove any impurities and obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Tris(3-methylbutyl) borate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form borate esters with different oxidation states.

Reduction: It can be reduced using suitable reducing agents to yield different boron-containing compounds.

Substitution: this compound can participate in substitution reactions where the 3-methylbutyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce boron hydrides .

Scientific Research Applications

Tris(3-methylbutyl) borate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an additive in various chemical processes.

Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of new biomaterials.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

Industry: this compound is used in the production of high-performance materials, including lubricants and polymers

Mechanism of Action

The mechanism by which tris(3-methylbutyl) borate exerts its effects involves its interaction with molecular targets and pathways. The compound can form stable complexes with various substrates, influencing their chemical behavior. In biological systems, it may interact with cellular components, affecting processes such as enzyme activity and signal transduction .

Comparison with Similar Compounds

Structural and Steric Properties

Trialkyl borates exhibit steric effects dictated by their substituents. For example:

- Tris(trimethylsilyl)borate (TMSB) : Features bulky trimethylsilyl groups, enhancing steric shielding and influencing electrolyte interfaces in lithium-ion batteries .

- Tris(pyrazolyl)borate (Tp): A rigid ligand with nitrogen donors, often compared to tris(carbene)borates (TCBs) in metal coordination. Alkyl-substituted TCBs (e.g., HB(MeBz)₃⁻) have steric profiles similar to Tp* (methyl-substituted Tp), as measured by solid angle analysis (~48.8% sphere coverage for both) .

- Tris(tert-butyl)borate: Extreme steric bulk reduces donor strength due to hindered orbital overlap, as seen in Ni-C bond elongation (2.003 Å vs. 1.969 Å for less bulky analogs) .

Hypothesized Data for Tris(3-Methylbutyl) Borate :

The 3-methylbutyl group, a branched alkyl chain, likely imposes moderate steric hindrance. Its solid angle (G) is expected to fall between methyl (48.8%) and tert-butyl (56.2%) analogs, influencing metal complex stability and reactivity .

Electronic and Donor Properties

Donor strength in trialkyl borates correlates with substituent electronic effects:

- Alkyl vs. Aryl Substitution: Alkyl-substituted TCBs (e.g., HB(CyCH₂Im)₃⁻) are stronger donors than aryl-substituted analogs due to inductive electron-donating effects .

- Tris(1,3,4-triazol-2-ylidene)borates: Weakest among TCBs but still stronger than Cp* (cyclopentadienyl) or Tp ligands. They bridge donor strength between classical ligands and stronger tris(phosphino)borates .

- Tris(phosphino)borates: Highly donating due to phosphorus lone pairs, but their flexibility reduces steric consistency compared to rigid TCBs .

Hypothesized Donor Strength of this compound: The 3-methylbutyl group’s inductive electron-donating effect may enhance donor strength relative to aryl-substituted borates. However, its moderate steric bulk could limit metal-ligand orbital overlap, placing its donor strength below alkyl-substituted TCBs like HB(MeBz)₃⁻ but above aryl variants .

Key Insights :

- Battery Performance : TMSB outperforms tris(trimethylsilyl)phosphate (TMSP) in forming stable CEI layers, suggesting borates’ superior interfacial compatibility .

- Coordination Flexibility: Tris(phosphino)borates adapt to metal coordination numbers (e.g., G decreases from 56.2% to 45.96% in six-coordinate Fe complexes), unlike rigid TCBs .

Physical and Chemical Properties

- Boiling Points : Longer alkyl chains (e.g., triisopropyl borate, b.p. ~180°C) increase boiling points compared to trimethyl borate (68°C) . This compound likely has a higher b.p. due to its larger molecular weight.

- Solubility: Branched alkyl groups enhance solubility in nonpolar solvents. This compound is expected to be miscible with organic solvents like THF or toluene.

- Stability : Trialkyl borates hydrolyze slowly in water; bulkier groups (e.g., tert-butyl) delay hydrolysis more effectively than smaller substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.